molecular formula C21H22O4 B12770362 4'-O-Methylglabridin CAS No. 68978-09-6

4'-O-Methylglabridin

Cat. No.: B12770362
CAS No.: 68978-09-6
M. Wt: 338.4 g/mol
InChI Key: ZZAIPFIGEGQNHP-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-O-Methylglabridin can be synthesized through the methylation of glabridin. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of 4’-O-Methylglabridin involves the extraction of glabridin from licorice roots followed by its methylation. The extracted glabridin is purified using column chromatography, and the methylation process is scaled up using industrial reactors .

Chemical Reactions Analysis

Types of Reactions: 4’-O-Methylglabridin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-O-Methylglabridin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

68978-09-6

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-5-methoxyphenol

InChI

InChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m0/s1

InChI Key

ZZAIPFIGEGQNHP-AWEZNQCLSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C=C(C=C4)OC)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C

Origin of Product

United States

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